tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(6-oxo-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
PTEMABXDMQEOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : tert-butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate
- Molecular Formula : C_{12}H_{19}NO_{3}
- CAS Number : 2122062-26-2
- Molecular Weight : 225.28 g/mol
The bicyclic structure contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry Applications
-
Neuroprotective Agents :
Recent studies have indicated that derivatives of bicyclic compounds like this compound can exhibit neuroprotective effects against amyloid beta toxicity, which is crucial in Alzheimer's disease research. Compounds similar to this have shown the ability to inhibit beta-secretase activity, thus preventing amyloid plaque formation . -
Synthesis of Bioactive Compounds :
The compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting different biological pathways . -
Antioxidant Properties :
Research indicates that compounds with similar structures can act as antioxidants, reducing oxidative stress in cells. This property is particularly relevant in developing treatments for conditions related to oxidative damage .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available bicyclic ketones.
-
Carbamoylation Reaction :
The introduction of the carbamate group is achieved through a carbamoylation reaction using tert-butyl carbamate under controlled conditions to ensure high yield and purity. -
Purification Techniques :
Post-synthesis, purification is usually conducted through recrystallization or chromatography to isolate the desired compound from by-products.
Case Study 1: Neuroprotective Effects
A study published in Molecules demonstrated that compounds structurally related to this compound showed moderate protective activity in astrocytes against amyloid beta-induced toxicity . The results indicated a significant reduction in inflammatory markers such as TNF-alpha, suggesting potential applications in neurodegenerative disease treatments.
Case Study 2: Synthesis and Characterization
In another research effort, the synthesis of related bicyclic compounds was explored, highlighting the efficiency of using this compound as a key intermediate for generating novel therapeutic agents . The study emphasized the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[2.2.1]heptane Series
Compounds with the bicyclo[2.2.1]heptane framework but differing substituents include:
Key Differences :
- Lipophilicity : The 6-oxo derivative has a lower molecular weight and likely reduced lipophilicity compared to the formyl analog (XLogP3 = 2.3 for the latter) .
- Synthetic Utility: Compounds with amino or hydroxymethyl groups (e.g., ) are more versatile in nucleophilic reactions or as intermediates for further functionalization.
Bicyclo[2.2.2]octane and Bicyclo[3.2.1]octane Derivatives
Expanding the bicyclic framework alters steric and electronic properties:
| Compound Name | Bicyclo System | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate | [2.2.2]octane | Amino at 4-position | 1630906-54-5 | C₁₃H₂₄N₂O₂ | 240.34 |
| tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate | [3.2.1]octane | Ketone at 3-position | 1630906-73-8 | C₁₃H₂₁NO₃ | 239.31 |
Key Differences :
- Ring Strain : Bicyclo[2.2.1]heptane (target compound) has higher ring strain than [2.2.2]octane or [3.2.1]octane, influencing conformational stability and reactivity.
- Stereochemical Complexity : The [3.2.1]octane derivative introduces additional stereocenters, complicating synthesis but enabling diverse chiral applications .
Functional Group Variations
Carbamate-Protected Amines vs. Azabicyclo Systems
| Compound Name | Core Structure | Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|---|
| tert-Butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate | 7-azabicyclo[2.2.1]heptane | Boc-protected amine | 1932031-07-6 | C₁₁H₂₀N₂O₂ |
Key Differences :
- Basicity : The azabicyclo system introduces a secondary amine, increasing basicity (pKa ~12.33 predicted) compared to the neutral ketone in the target compound .
- Applications : Azabicyclo derivatives are prevalent in drug discovery (e.g., protease inhibitors) due to their ability to mimic transition states .
Biological Activity
tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate is a compound with the molecular formula and a molecular weight of 225.29 g/mol. Its IUPAC name indicates a bicyclic structure that incorporates a carbamate functional group, which is often associated with various biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is hypothesized to modulate enzymatic activity, potentially affecting metabolic pathways and cellular signaling processes.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic carbamates can possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation, which could be beneficial in chronic inflammatory diseases.
- Neuroprotective Properties : Certain bicyclic structures have been studied for their neuroprotective effects, indicating potential applications in neurodegenerative disorders.
Case Studies
- Antimicrobial Studies : A study investigating the antimicrobial properties of similar bicyclic carbamates found significant activity against various bacterial strains, suggesting potential therapeutic applications for treating infections caused by resistant bacteria.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced markers of inflammation, indicating their potential as anti-inflammatory agents.
- Neuroprotection : Research on neuroprotective effects showed that certain bicyclic compounds could inhibit neuronal apoptosis in vitro, highlighting their potential role in developing treatments for conditions like Alzheimer's disease.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| Purity | 97% |
| CAS Number | 1378260-90-2 |
Synthesis and Reactions
This compound can be synthesized through various organic reactions, including:
- Oxidation : This compound can undergo oxidation to yield corresponding oxides.
- Reduction : Reduction reactions can convert it into alcohol derivatives.
- Substitution Reactions : The carbamate group may participate in nucleophilic substitution reactions.
Comparative Analysis
When compared to other similar compounds, this compound exhibits unique properties due to its specific structure, which may enhance its stability and reactivity in biological systems.
| Compound Name | Biological Activity |
|---|---|
| tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate | Antimicrobial |
| tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | Neuroprotective |
| tert-butyl N-(2-azabicyclo[2.2.1]heptan)carbamate | Anti-inflammatory |
Q & A
What are the established synthetic routes for tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate, and how can regioselectivity be controlled?
Basic Synthesis :
A copper-catalyzed intermolecular amidation protocol is widely used. The reaction involves norbornane, tert-butyl carbamate, and di-tert-butyl peroxide (tBuOOtBu) in 1,2-dichlorobenzene at 100°C, with CuI and (MeO)₂Phen as catalysts. This yields the product as a single regioisomer with 71% yield after column chromatography .
Advanced Regioselectivity Control :
The high diastereomeric ratio (11:1 dr) is achieved by optimizing reaction parameters such as solvent polarity (dichlorobenzene enhances solubility of bicyclic substrates) and catalyst loading (2.5 mol% CuI). Computational studies (e.g., DFT) can predict transition-state geometries to rationalize regioselectivity .
How can the stereochemical configuration of this compound be confirmed?
Basic Characterization :
X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), single-crystal diffraction data can resolve the bicyclo[2.2.1]heptane scaffold’s stereochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Challenges :
For poorly diffracting crystals, synchrotron radiation or high-pressure freezing may improve resolution. Twinning or disorder in the bicyclic system requires iterative refinement in SHELXL and validation via R-factor analysis .
What are the stability profiles of this compound under varying storage conditions?
Basic Stability :
The compound should be stored at 0–6°C in airtight containers to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light, which can degrade the bicyclic ketone moiety .
Advanced Degradation Studies :
Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products. Kinetic modeling (Arrhenius plots) predicts shelf life under standard lab conditions .
How can researchers address contradictions in reported synthetic yields?
Basic Troubleshooting :
Discrepancies in yields (e.g., 71% vs. lower literature values) may arise from impurity profiles in starting materials (e.g., norbornane purity). Replicate reactions with rigorously dried solvents and inert atmospheres (N₂/Ar) improve reproducibility .
Advanced Data Reconciliation :
Multivariate analysis (e.g., Design of Experiments) identifies critical parameters (e.g., catalyst aging, substrate ratios). Cross-lab validation using standardized protocols (e.g., NMR yield vs. isolated mass) resolves inconsistencies .
What methodologies are recommended for analyzing diastereomeric purity?
Basic Analysis :
¹H NMR (500 MHz, CDCl₃) distinguishes diastereomers via splitting patterns in the bicyclo[2.2.1]heptane region (δ 1.5–2.5 ppm). Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) quantifies enantiomeric excess if applicable .
Advanced Techniques :
Dynamic NMR at variable temperatures probes rotational barriers in the carbamate group. High-resolution mass spectrometry (HRMS) coupled with ion mobility separates diastereomers based on collision cross-sections .
How can computational tools aid in predicting biological activity?
Basic Screening :
Molecular docking (AutoDock Vina) against targets like proteases or kinases assesses binding affinity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies key interactions (e.g., H-bonding with the carbamate oxygen) .
Advanced QSAR :
Quantitative Structure-Activity Relationship (QSAR) models trained on bicyclic carbamate analogs predict cytotoxicity or metabolic stability. MD simulations (GROMACS) evaluate conformational flexibility in aqueous environments .
What crystallographic challenges arise during structure determination?
Basic Refinement :
SHELXL handles high-resolution data (≤1.0 Å) effectively. Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion accurately .
Advanced Disorder Modeling :
For disordered solvent molecules (e.g., dichlorobenzene residues), use PART and SUMP instructions in SHELXL. Multi-conformational refinement (e.g., split positions for the tert-butyl group) improves R-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
